2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
Overview
Description
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H11N5O2S . It has an average mass of 253.281 Da and a monoisotopic mass of 253.063339 Da .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a topic of interest in medicinal chemistry . Tetrazoles are used in various applications such as plant growth regulators, herbicides, fungicides in agriculture, and stabilizers in photography and photoimaging . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The molecular structure of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide consists of a benzenesulfonamide core with two methyl groups at the 2 and 4 positions and a tetrazolyl group at the 3 position .Chemical Reactions Analysis
The chemical reactions involving tetrazole derivatives are diverse due to the nitrogen-rich conjugated structure . These molecules derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds .Physical And Chemical Properties Analysis
Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They are known for their high heat of formation, good thermal stability, and reduced sensitivity .Scientific Research Applications
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Medical Research
- Summary of Application : In medical research, 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide plays a crucial role in drug development. It has shown promising results in preclinical studies, leading to clinical trials in specific disease indications.
- Results or Outcomes : The compound’s benefits include its high potency, selectivity, and potential for novel therapeutic interventions.
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Chemistry
- Summary of Application : Tetrazole and its derivatives, including 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide, play very important roles in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, low cost, etc., with good to excellent yields .
- Results or Outcomes : The synthesis of tetrazole derivatives, including 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide, can be achieved with good to excellent yields .
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Biochemistry
- Summary of Application : Tetrazole and its derivatives, including 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide, are often used in biochemistry for DNA synthesis .
- Methods of Application : The compound is typically diluted in acetonitrile for use in DNA synthesis .
- Results or Outcomes : The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
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Material Chemistry
- Summary of Application : Tetrazoles have diverse applications in the area of material chemistry . They are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties .
- Results or Outcomes : The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
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Pharmaceutical Chemistry
- Summary of Application : Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
- Results or Outcomes : Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
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Click Chemistry
- Summary of Application : Tetrazole and its derivatives play a very important role in click chemistry . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, low cost, etc., with good to excellent yields .
- Results or Outcomes : The synthesis of tetrazole derivatives, including 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide, can be achieved with good to excellent yields .
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Photography
Future Directions
Tetrazole derivatives have been the focus of considerable research due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-6-3-4-8(17(10,15)16)7(2)9(6)14-5-11-12-13-14/h3-5H,1-2H3,(H2,10,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEJQVRYHPUISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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